molecular formula C13H15ClO3 B8433388 Ethyl alpha-(4-chlorobenzoyl)isobutyrate

Ethyl alpha-(4-chlorobenzoyl)isobutyrate

Cat. No.: B8433388
M. Wt: 254.71 g/mol
InChI Key: DIQRGHUHNUKWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl alpha-(4-chlorobenzoyl)isobutyrate (CAS synonyms: ethyl clofibrate, ethyl 2-(4-chlorophenoxy)isobutyrate) is an ester derivative structurally characterized by a 4-chlorobenzoyl group attached to an isobutyrate backbone. This compound is closely related to fibrate-class pharmaceuticals, such as clofibrate and fenofibrate, which are used to modulate lipid metabolism . Its synthesis typically involves esterification reactions, and its structural features—including the chloro-substituted aromatic ring and ester linkage—dictate its physicochemical properties and applications in medicinal chemistry.

Properties

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)-2,2-dimethyl-3-oxopropanoate

InChI

InChI=1S/C13H15ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8H,4H2,1-3H3

InChI Key

DIQRGHUHNUKWEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate

Structural Similarities and Differences :

  • Ethyl alpha-(4-chlorobenzoyl)isobutyrate shares a 4-chlorobenzoyl group with Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate but differs in the substitution pattern. The latter includes a phenoxy group linked to the ester, increasing its aromaticity and polarity.
  • Chromatographic Behavior: In thin-layer chromatography (TLC), Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate exhibits an Rf value of 0.80, slightly higher than its methyl analog (Rf = 0.65) but lower than fenofibrate (Rf = 1.00) .

Ethyl Isobutyrate (CAS 97-62-1)

Structural Comparison :

  • Ethyl isobutyrate is a simpler ester lacking the 4-chlorobenzoyl group. Its structure comprises an ethyl group bonded to an isobutyrate moiety.

Physicochemical and Functional Differences :

  • Vapor Pressure: Ethyl isobutyrate has a vapor pressure of 40 mm Hg, making it highly volatile compared to this compound, which is non-volatile due to its bulky aromatic substituent .

Ethyl 4-(3-chlorophenyl)-4-oxobutyrate (CAS 2241594-49-8)

Structural Analysis :

  • This compound features a 3-chlorophenyl group and a ketone (oxo) group, distinguishing it from the 4-chlorobenzoyl and ester groups in this compound.

Functional Implications :

  • The ketone group increases reactivity in nucleophilic addition reactions, whereas the ester group in the target compound is more hydrolytically stable.
  • Positional isomerism (3- vs. 4-chloro substitution) may lead to differences in biological activity, as para-substituted aromatics often exhibit enhanced metabolic stability .

Phenoxyethyl Isobutyrate (CAS 103-60-6)

Comparison of Aromatic Substituents :

  • Phenoxyethyl isobutyrate contains a phenoxy group instead of a chlorobenzoyl group. This substitution reduces electron-withdrawing effects, altering solubility and reactivity.

Research Findings and Implications

  • Pharmaceutical Relevance: The 4-chlorobenzoyl group in this compound enhances binding affinity to peroxisome proliferator-activated receptors (PPARs), a trait shared with fenofibrate but absent in non-chlorinated esters .
  • Synthetic Challenges: Chlorinated aromatics require stringent reaction conditions to avoid by-products, as noted in the synthesis of Ethyl 4-aminobenzoate derivatives .
  • Environmental Impact : Ethyl isobutyrate’s volatility contributes to environmental dispersal in pest control applications , whereas the chlorinated derivative’s persistence necessitates careful waste management in pharmaceutical settings.

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